molecular formula C7H10N4O2 B5910214 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide

2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide

Cat. No. B5910214
M. Wt: 182.18 g/mol
InChI Key: GUXUVEDZVLFEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide, also known as AMTAA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities.

Mechanism of Action

The mechanism of action of 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. For example, 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. For example, studies have shown that 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide can inhibit the growth of cancer cells and reduce inflammation. Additionally, 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide has been shown to have antibacterial properties, making it a promising candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide in lab experiments is its versatility. 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide can be used as a building block for the synthesis of other compounds, making it a valuable tool for drug discovery and development. Additionally, 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide has been shown to have a wide range of biological activities, making it a promising candidate for further research.
However, there are also some limitations to using 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide in lab experiments. For example, the synthesis of 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide can be challenging and time-consuming, which may limit its use in certain applications. Additionally, the mechanism of action of 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many future directions for research on 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide. One area of research that is particularly promising is the development of new antibiotics. 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide has been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics to combat antibiotic-resistant bacteria.
Another area of research that is promising is the development of new anti-cancer drugs. 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Overall, 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide is a valuable tool for scientific research due to its unique properties. Further research on this compound has the potential to lead to the development of new drugs and therapies for a variety of diseases.

Synthesis Methods

2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide can be synthesized via a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-acetyl-5-methyl-1H-1,2,3-triazole with acetic anhydride in the presence of a catalyst such as pyridine. The resulting intermediate is then reacted with ethyl chloroacetate to give the final product, 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide.

Scientific Research Applications

2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide has been used in a variety of scientific research studies due to its unique properties. One of the most common applications of 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide is as a building block for the synthesis of other compounds. For example, 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide has been used to synthesize compounds that exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties.

properties

IUPAC Name

2-(4-acetyl-5-methyltriazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-4-7(5(2)12)9-10-11(4)3-6(8)13/h3H2,1-2H3,(H2,8,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXUVEDZVLFEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC(=O)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)acetamide

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